N-(4-chlorophenyl)-5-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N~6~-(4-CHLOROPHENYL)-5-METHYL-2-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is known for its role as a kinase inhibitor, which makes it a promising candidate for cancer treatment.
Preparation Methods
The synthesis of N6-(4-CHLOROPHENYL)-5-METHYL-2-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This is achieved by reacting a suitable hydrazine derivative with an appropriate nitrile.
Cyclization: The intermediate product undergoes cyclization to form the triazolopyrimidine core.
Functionalization: The core structure is then functionalized by introducing the 4-chlorophenyl and 4-pyridyl groups through various substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N~6~-(4-CHLOROPHENYL)-5-METHYL-2-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and chlorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~6~-(4-CHLOROPHENYL)-5-METHYL-2-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which is crucial in the development of anticancer drugs.
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis.
Chemical Biology: It serves as a tool compound to investigate various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of N6-(4-CHLOROPHENYL)-5-METHYL-2-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves inhibition of specific kinases, such as CDK2 (cyclin-dependent kinase 2) . By binding to the active site of the kinase, the compound prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These derivatives have shown significant cytotoxic activities against various cancer cell lines.
N~6~-(4-CHLOROPHENYL)-5-METHYL-2-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C18H13ClN6O |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H13ClN6O/c1-11-15(17(26)22-14-4-2-13(19)3-5-14)10-25-18(21-11)23-16(24-25)12-6-8-20-9-7-12/h2-10H,1H3,(H,22,26) |
InChI Key |
YAPMJPNTOYFWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C=C1C(=O)NC3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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